molecular formula C12H20Cl2N2 B15230116 3-(Piperidin-4-ylmethyl)aniline dihydrochloride

3-(Piperidin-4-ylmethyl)aniline dihydrochloride

Cat. No.: B15230116
M. Wt: 263.20 g/mol
InChI Key: HXYKFJOBXSMDHV-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

3-(Piperidin-4-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield piperidines .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Piperidin-4-ylmethyl)aniline dihydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aniline moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)aniline;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;;/h1-3,9-10,14H,4-8,13H2;2*1H

InChI Key

HXYKFJOBXSMDHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)N.Cl.Cl

Origin of Product

United States

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